
Ethyl chlorofluoroacetate
Overview
Description
Ethyl chlorofluoroacetate is a chemical compound with the molecular formula Cl(F)CHCO2C2H5. It is a colorless, volatile liquid with a low boiling point and a sweet smell. This compound is part of the family of chlorofluorocarbons and is used in various scientific research applications due to its unique chemical properties .
Mechanism of Action
Target of Action
Ethyl chlorofluoroacetate primarily targets several enzymes, including cytochrome P450, glutathione S-transferase, and carboxylesterase . These enzymes play crucial roles in various biochemical reactions in the body.
Mode of Action
This compound interacts with its targets by binding to the active sites of these enzymes, thereby preventing them from catalyzing reactions . This interaction results in the inhibition of these enzymes, which can be reversed by the addition of a reducing agent, such as dithiothreitol .
Biochemical Pathways
The inhibition of these enzymes by this compound affects various biochemical pathways. For instance, the inhibition of cytochrome P450 can impact drug metabolism and synthesis of cholesterol, steroids, and other lipids. The inhibition of glutathione S-transferase can affect the detoxification of harmful compounds. The inhibition of carboxylesterase can impact the hydrolysis of ester and amide bonds .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of bacterial, fungal, and parasite growth, as well as the inhibition of cancer cell growth in vitro . It has also been found to have neurotoxic and genotoxic effects in laboratory animals .
Biochemical Analysis
Biochemical Properties
Ethyl chlorofluoroacetate plays a significant role in biochemical reactions, particularly in the synthesis of other fluorinated compounds. It interacts with various enzymes and proteins, facilitating the formation of chlorofluoroacetamide and ethyl α-fluoro silyl enol ether . These interactions are crucial for the synthesis of complex organic molecules, where this compound acts as a building block. The nature of these interactions involves the nucleophilic attack on the carbonyl carbon of this compound, leading to the formation of new chemical bonds .
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the function of cells by interacting with specific proteins and enzymes, leading to changes in cellular activities. For instance, it can inhibit certain enzymes, thereby affecting metabolic pathways and energy production within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific enzymes, leading to their inhibition or activation. This binding can result in changes in gene expression and alterations in cellular functions. The compound’s reactivity is attributed to the presence of both chlorine and fluorine atoms, which facilitate its interaction with various biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade when exposed to extreme temperatures or reactive chemicals. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro studies. These effects include changes in enzyme activity and alterations in metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions. At higher doses, it can cause significant changes, including toxic or adverse effects. These effects are dose-dependent and can include enzyme inhibition, disruption of metabolic pathways, and cellular damage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as chlorofluoroacetyl chloride and ethyl α-fluoro silyl enol ether, facilitating their synthesis. These interactions can affect metabolic flux and alter metabolite levels within the cell. The compound’s role in these pathways is crucial for the production of various fluorinated compounds .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The transport and distribution of this compound are essential for its biochemical activity and influence on cellular functions .
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its activity. The compound’s localization is directed by targeting signals and post-translational modifications that guide it to particular organelles. This subcellular localization is crucial for its function, as it allows this compound to interact with specific biomolecules and influence cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl chlorofluoroacetate can be synthesized through several methods. One common method involves the reaction of sulfuryl chloride with ethyl fluoroacetate in the presence of benzoyl peroxide . Another method includes the action of sulfuric acid or silica on 2-chloro-1,1,2-trifluoroethyl ethyl ether .
Industrial Production Methods: Industrial production of this compound typically involves the use of chlorotrifluoroethylene and ethanol under controlled conditions. The reaction mixture is then processed to separate and purify the product .
Chemical Reactions Analysis
Types of Reactions: Ethyl chlorofluoroacetate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form different substituted products.
Oxidation and Reduction Reactions: These reactions can modify the functional groups present in the compound.
Common Reagents and Conditions:
Reformatskii Reaction: this compound undergoes the Reformatskii reaction with aldehydes in DMF to form α,α-difluoro-4-phenyl-3-butenoates.
Lewis Acid Catalysis: It can react with phenylacetylene in the presence of Lewis acids to form various products.
Major Products:
Chlorofluoroacetamide: Formed through reactions with amines.
Ethyl α-fluoro silyl enol ether: Formed through reactions with silylating agents.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl chlorofluoroacetate has been utilized in the development of covalent inhibitors, particularly in targeting viral proteases. A notable study demonstrated its use as a warhead for the selective inhibition of the SARS-CoV-2 main protease. The compound was incorporated into dipeptidic derivatives that showed significant inhibitory activity against the protease, highlighting its potential in antiviral drug design .
Case Study: SARS-CoV-2 Inhibition
- Objective : To develop selective covalent inhibitors for SARS-CoV-2.
- Methodology : Ugi multicomponent reaction using this compound.
- Findings : The derived compounds exhibited notable selectivity and potency against the target enzyme, indicating the utility of this compound in antiviral therapeutics.
Environmental Science Applications
Research has also focused on the atmospheric degradation of this compound and its impact on environmental chemistry. Studies have investigated its reaction kinetics with chlorine atoms, revealing insights into its breakdown products and environmental persistence. This information is crucial for understanding the compound's role in atmospheric chemistry and potential ecological effects .
Data Table: Reaction Products of this compound
Reaction Partner | Products Identified | Yield (%) |
---|---|---|
Chlorine (Cl) | Chlorodifluoroacetic acid | 86 ± 8% |
Carbon monoxide | 34 ± 6% |
Synthetic Organic Chemistry Applications
In synthetic organic chemistry, this compound serves as a reagent for introducing fluorinated groups into organic molecules. Its reactivity allows for the formation of various fluorinated derivatives, which are valuable in pharmaceuticals and agrochemicals due to their enhanced biological activities.
Case Study: Addition to Aromatic Systems
- Objective : To explore the addition reactions of this compound to aromatic compounds.
- Methodology : Reaction studies involving various aromatic substrates.
- Findings : Successful incorporation of fluorinated moieties into aromatic systems, enhancing their chemical properties and potential applications in drug development .
Comparison with Similar Compounds
Ethyl chlorodifluoroacetate: Similar in structure but contains two fluorine atoms instead of one.
Methyl chlorodifluoroacetate: Similar but has a methyl group instead of an ethyl group.
Ethyl bromodifluoroacetate: Contains a bromine atom instead of chlorine.
Uniqueness: Ethyl chlorofluoroacetate is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to its analogs .
Biological Activity
Ethyl chlorofluoroacetate (ECFA), a compound with the chemical formula CHClFO, is a chlorinated derivative of fluoroacetic acid. This compound has garnered attention in various fields, including medicinal chemistry and environmental science, due to its unique biological activities and potential applications. This article provides a detailed overview of the biological activity of ECFA, supported by data tables, case studies, and research findings.
Before delving into its biological activity, it is essential to understand the chemical properties of ECFA:
- Molecular Weight : 136.54 g/mol
- Boiling Point : 133 °C
- Density : 1.212 g/mL at 25 °C
- Refractive Index : 1.396
- Flash Point : 51.67 °C
The biological activity of ECFA can be attributed to its ability to act as an electrophilic reagent. It can participate in various chemical reactions, including nucleophilic substitutions and cross-coupling reactions, which are crucial in the synthesis of biologically active compounds.
- Nucleophilic Substitution : ECFA can react with nucleophiles to form new compounds, which may exhibit different biological activities.
- Cross-Coupling Reactions : Research has demonstrated that ECFA can be utilized in nickel-catalyzed cross-coupling reactions with aryl bromides, leading to the formation of complex organic molecules that may have pharmaceutical significance .
Toxicological Studies
Toxicological assessments have indicated that ECFA exhibits significant toxicity towards various biological systems:
- Cellular Toxicity : Studies have shown that ECFA can induce cytotoxic effects in mammalian cell lines, suggesting its potential as a toxic agent .
- Neurotoxicity : Research indicates that compounds similar to ECFA may interfere with neurotransmitter function, leading to neurotoxic effects .
Case Studies
- Antimicrobial Activity : A study published in the Journal of Organic Chemistry reported that derivatives of chlorofluoroacetate, including ECFA, exhibited antimicrobial properties against several bacterial strains. The mechanism was hypothesized to involve disruption of bacterial cell membranes .
- Synthesis of Bioactive Compounds : ECFA has been used as a precursor in the synthesis of various bioactive compounds, such as fluorinated amino acids, which have potential applications in drug development .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
ethyl 2-chloro-2-fluoroacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClFO2/c1-2-8-4(7)3(5)6/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHVJSONZHSDFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870525 | |
Record name | Acetic acid, 2-chloro-2-fluoro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
401-56-9 | |
Record name | Acetic acid, 2-chloro-2-fluoro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=401-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, 2-chloro-2-fluoro-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000401569 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, 2-chloro-2-fluoro-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetic acid, 2-chloro-2-fluoro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl chlorofluoroacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.301 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key applications of Ethyl chlorofluoroacetate in organic synthesis?
A1: this compound serves as a valuable precursor for introducing fluorine and fluoroalkyl groups into organic molecules. [, , ] It participates in reactions like nickel-catalyzed cross-coupling with aryl bromides to yield monofluoroalkylated compounds. [] This reagent is particularly valuable due to its reactivity with both electrophiles and nucleophiles, broadening its synthetic utility. [, ]
Q2: How does the structure of this compound dictate its reactivity?
A2: this compound possesses both an electrophilic carbon center (the carbonyl group) and potentially nucleophilic centers (the chlorine and fluorine-bearing carbon). The presence of both fluorine and chlorine atoms on the same carbon significantly impacts the acidity of the alpha-proton. Treatment with a strong base generates an α-chloro-α-fluorocarbanion, which exhibits nucleophilic properties. This carbanion can then react with electron-deficient nitroarenes, ultimately leading to the formation of ethyl α-fluoro-α-nitroarylacetates. []
Q3: Are there any specific challenges associated with using this compound in synthesis, and how are these addressed?
A3: Successfully utilizing this compound in reactions often requires careful optimization. For instance, in nickel-catalyzed cross-coupling reactions, employing a combination of nickel catalysts with specific nitrogen and phosphine ligands, along with a mixture of solvents, is crucial for achieving desirable yields. [] Additionally, the choice of base and reaction conditions are critical when generating and utilizing the reactive α-chloro-α-fluorocarbanion. []
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